![molecular formula C9H12BrN3O2 B2415720 Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1273567-46-6](/img/structure/B2415720.png)

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

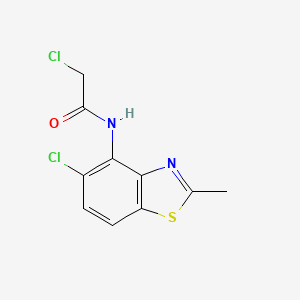

The compound “Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with an ethyl carboxylate group attached at the 6-position and a bromine atom at the 3-position .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the bromine atom, which could potentially be replaced via nucleophilic substitution reactions . The carboxylate group could also undergo reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and potentially more reactive. The ethyl carboxylate group could confer some degree of polarity to the molecule .Aplicaciones Científicas De Investigación

Inhibition of Hepatitis B Virus (HBV) Core Protein Conformational Modulation (CpAM)

- HBV CpAMs are attractive candidates for potential anti-HBV therapies. Recent research has identified a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) compounds as effective inhibitors of a wide range of nucleoside-resistant HBV variants . In an HBV AAV mouse model, a lead compound (referred to as “45”) demonstrated oral administration efficacy in reducing HBV DNA viral load.

Biologically Active Derivatives

- The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold plays a crucial role in the design of biologically active derivatives. Properly decorating this scaffold can lead to desired activities. Researchers have explored various modifications to enhance the compound’s pharmacological properties .

Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines

- Beyond HBV research, these compounds have broader applications. Their straightforward synthesis allows for functionalization, making them versatile building blocks for drug discovery and medicinal chemistry .

Diamides and 1,3-Dipolar Cycloaddition

- A 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides. These intermediates can be further converted into differentiated diamides, potentially serving as valuable synthetic intermediates .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h4,6,11H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTZNJCZQARODP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(C=NN2C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415639.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2415643.png)

![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)

![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2415650.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B2415654.png)

![2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)